(2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a benzyloxy group attached to the fourth carbon of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of L-proline, followed by the introduction of the benzyloxy group. One common method includes:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the benzyloxy group: The protected proline is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, K2CO3, halides, alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted proline derivatives
Scientific Research Applications
(2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: this compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The proline ring structure may also play a role in stabilizing the compound’s conformation, facilitating its interaction with biological targets.
Comparison with Similar Compounds
(4S)-4-Hydroxy-L-proline: Similar structure but with a hydroxy group instead of a benzyloxy group.
(4S)-4-Methoxy-L-proline: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S)-4-Phenyl-L-proline: Similar structure but with a phenyl group instead of a benzyloxy group.
Uniqueness: (2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
58632-55-6 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S,4S)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1 |
InChI Key |
RJFJRYVMVNICCP-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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